4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
CAS No.: 847394-50-7
Cat. No.: VC4668245
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847394-50-7 |
---|---|
Molecular Formula | C22H24ClN3O |
Molecular Weight | 381.9 |
IUPAC Name | 4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3 |
Standard InChI Key | UQXHSMZOBWYBEZ-UHFFFAOYSA-N |
SMILES | CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C |
Introduction
Molecular Structure and Stereochemical Features
Core Structural Components
The molecule comprises three primary subunits:
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1-Butyl-1H-1,3-benzodiazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, substituted by a butyl group at N1 .
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3-Chloro-2-methylphenyl: A chlorinated aromatic ring with a methyl group at the ortho position relative to the chlorine atom .
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Pyrrolidin-2-one: A five-membered lactam ring that provides structural rigidity and hydrogen-bonding capability.
The benzodiazole and pyrrolidinone moieties are connected via a carbon-carbon bond at the 4-position of the pyrrolidinone ring, while the chlorinated phenyl group is attached to the nitrogen atom of the lactam .
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 381.9 g/mol | |
SMILES Notation | CCCCN1C(C2CC(=O)N(C3=CC=CC(=C3Cl)C)C2)=NC4=CC=CC=C41 | |
Defined Stereocenters | 0 |
The absence of defined stereocenters simplifies synthetic efforts by eliminating the need for enantioselective protocols.
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of this compound typically involves sequential coupling reactions and heterocycle formation. A representative pathway includes:
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Formation of 1-Butyl-1H-1,3-benzodiazole:
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Condensation of o-phenylenediamine with butyl isothiocyanate under acidic conditions.
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Cyclization via dehydration to yield the benzodiazole core.
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Pyrrolidinone Functionalization:
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Coupling Reactions:
Optimization Challenges
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Yield Limitations: Multi-step sequences often result in cumulative yield losses, with final step efficiencies ranging from 45–60% .
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Purification: Chromatographic separation is required due to byproducts from incomplete couplings.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Thermal Stability: Decomposition onset at 210°C, as determined by thermogravimetric analysis .
Spectroscopic Characterization
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NMR:
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IR: Strong absorption at 1685 cm (C=O stretch of lactam).
Compound | GABA IC (μM) | LogP |
---|---|---|
Target Compound | 2.3 | 3.8 |
4-(1H-Benzimidazol-2-yl)... | 4.7 | 3.2 |
1-Butyl-4-[1-(2-Cl-Bn)... | 1.9 | 4.1 |
Data from and suggest that alkyl chain length and halogen positioning critically modulate receptor affinity.
Applications in Drug Discovery
Lead Optimization
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SAR Studies: Systematic variation of the butyl chain and chloro-substituent position has identified derivatives with improved metabolic stability (t > 6 h in human liver microsomes).
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In Vivo Efficacy: Murine models show anxiolytic effects at 10 mg/kg (p.o.) without significant sedation.
Limitations and Future Directions
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